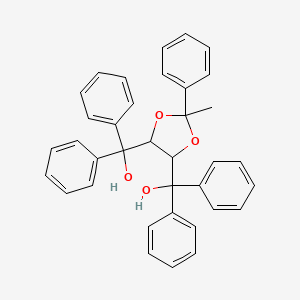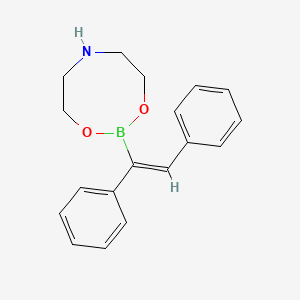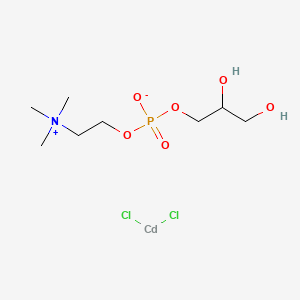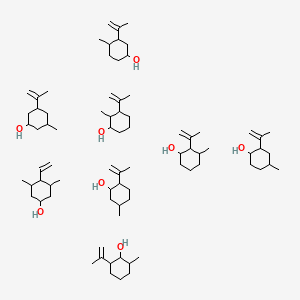
1-Hydroxy-4-methylpyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-4-methylpyridin-1-ium is a quaternary ammonium ion derived from pyridine. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is of particular interest due to its structural similarity to other biologically active pyridinium compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxy-4-methylpyridin-1-ium can be synthesized through the methylation of pyridine. One common method involves treating pyridine with dimethyl sulfate, resulting in the formation of the quaternary ammonium ion . The reaction can be represented as follows: [ \text{C}_5\text{H}_5\text{N} + (\text{CH}_3\text{O})_2\text{SO}_2 \rightarrow [\text{C}_5\text{H}_5\text{NCH}_3]^+ + \text{CH}_3\text{OSO}_3^- ]
Industrial Production Methods: Industrial production of this compound typically involves large-scale methylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-4-methylpyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to pyridine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, thiols, and amines are commonly employed.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridinium compounds.
Scientific Research Applications
1-Hydroxy-4-methylpyridin-1-ium has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-carcinogenic properties.
Industry: Utilized in the production of ionic liquids and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which 1-Hydroxy-4-methylpyridin-1-ium exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to induce chemopreventive phase II-enzymes via the Nrf2/ARE pathway . This pathway is crucial for cellular defense against oxidative stress and inflammation.
Comparison with Similar Compounds
1-Methylpyridin-1-ium: Another quaternary ammonium ion with similar properties.
3-Hydroxy-1-methylpyridin-1-ium bromide: A related compound with additional hydroxyl functionality.
Uniqueness: 1-Hydroxy-4-methylpyridin-1-ium is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its hydroxyl group at the 1-position and methyl group at the 4-position make it a versatile compound for various applications.
Properties
Molecular Formula |
C6H8NO+ |
|---|---|
Molecular Weight |
110.13 g/mol |
IUPAC Name |
1-hydroxy-4-methylpyridin-1-ium |
InChI |
InChI=1S/C6H8NO/c1-6-2-4-7(8)5-3-6/h2-5,8H,1H3/q+1 |
InChI Key |
KBWCJCSTDQPGLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=[N+](C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


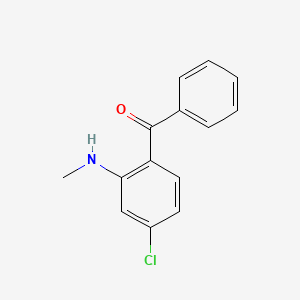
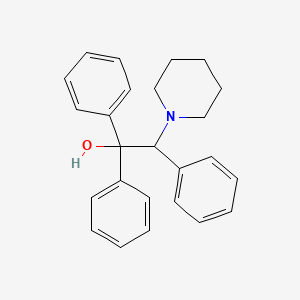
![2-Biphenyl-4-yl-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13396839.png)
![3-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide](/img/structure/B13396841.png)
![tert-butyl N-[1-(4-chloropyridin-2-yl)but-3-enyl]carbamate](/img/structure/B13396842.png)
![3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13396848.png)
![Methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxopentanoate](/img/structure/B13396851.png)
![(11-Chloro-21-hydroxy-12,20-dimethoxy-2,2,5,9,16-pentamethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate](/img/structure/B13396855.png)
![(2R)-3-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13396867.png)
